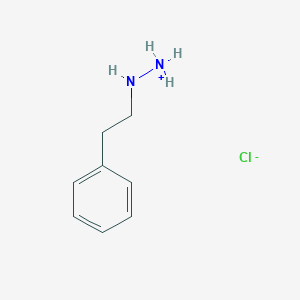

(2-Phenylethylamino)azanium;chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-phenylethylamino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTQJIOOEPPOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-36-0 | |

| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Phenethylamine (B48288) Hydrochloride and Core Analogues

The synthesis of the basic phenethylamine structure can be accomplished through several reliable methods, with reduction reactions being a cornerstone of this field. More recent advancements in photoredox catalysis have further expanded the toolkit for creating diverse phenethylamine analogues.

Traditional methods for synthesizing β-phenethylamines often rely on the reduction of nitrogen-containing functional groups. A prominent strategy involves the catalytic hydrogenation of β-nitrostyrenes. mdma.ch This reaction is typically performed using a catalyst such as 10% Palladium on charcoal (Pd/C) under a hydrogen atmosphere. mdma.ch For instance, the reduction of 3,4-methylenedioxy-β-nitrostyrene in ethanol (B145695) with a 5% Pd/C catalyst and hydrochloric acid yields the corresponding phenethylamine. mdma.ch An alternative, though less common on a large scale due to solvent insolubility issues, is the reduction of nitrostyrenes with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in solvents such as dry tetrahydrofuran. mdma.ch

Another widely used preparative method is the reduction of benzyl (B1604629) cyanide (phenylacetonitrile). orgsyn.org This can be achieved through catalytic reduction with various catalysts, including palladium on charcoal or Adams' catalyst, or via chemical reduction using sodium and ethanol. orgsyn.org The process involves dissolving benzyl cyanide in a solvent like methanol (B129727) containing ammonia (B1221849), which helps to minimize the formation of secondary amines, and hydrogenating the mixture under pressure in the presence of a Raney nickel catalyst. orgsyn.org Other established, albeit less frequently used, methods include the Hofmann degradation of hydrocinnamide and the Curtius rearrangement of hydrocinnamic acid azide. orgsyn.org

| Starting Material | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| β-Nitrostyrene | H₂, Pd/C, HCl/MeOH | β-Phenethylamine Hydrochloride | mdma.ch |

| β-Nitrostyrene | LiAlH₄, THF | β-Phenethylamine | mdma.ch |

| Benzyl Cyanide | H₂, Raney Nickel Catalyst, NH₃/MeOH | β-Phenethylamine | orgsyn.org |

| Hydrocinnamide | (Hofmann Rearrangement) | β-Phenethylamine | orgsyn.org |

A significant modern advancement in the synthesis of β-phenethylamine derivatives is the development of a photoassisted nickel-catalyzed reductive cross-coupling reaction. ucla.eduacs.org This mild and modular method couples aliphatic aziridines with (hetero)aryl iodides to generate a wide array of medicinally valuable β-phenethylamine scaffolds. acs.orgacs.org The reaction proceeds without the need for stoichiometric heterogeneous reductants, instead utilizing an inexpensive organic photocatalyst in conjunction with an amine as the terminal reductant. acs.org

The mechanism is believed to involve a nucleophilic ring-opening of the activated aziridine (B145994) by iodide, which generates a β-iodoamine as the key electrophilic intermediate. ucla.edunih.govacs.org This intermediate then participates in the photocatalytic Ni-catalyzed cross-electrophile coupling to form the final product. acs.org This strategy has proven effective for a broad scope of substrates, including tosyl- and Boc-protected aziridines, and allows for the synthesis of amphetamine derivatives in moderate to high yields. ucla.edunih.gov

| Aziridine Substrate | Aryl Iodide Substrate | Catalyst System | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Tosyl-protected 2-methyl aziridine | 4-Iodobenzotrifluoride | Ni(gly)₂, dtbbpy, 4CzIPN, Et₃N | N-Tosyl-4-(trifluoromethyl)amphetamine | 85% | nih.govacs.org |

| Tosyl-protected 2-methyl aziridine | 4-Cyano-3-fluoroiodobenzene | Ni(gly)₂, dtbbpy, 4CzIPN, Et₃N | N-Tosyl-4-cyano-3-fluoroamphetamine | 70% | nih.gov |

| Tosyl-protected ethylene (B1197577) aziridine | Iodobenzene | Ni(gly)₂, dtbbpy, 4CzIPN, Et₃N | N-Tosyl-phenethylamine | 67% | nih.gov |

| Boc-protected 2-methyl aziridine | 4-Iodoanisole | Ni(gly)₂, dtbbpy, 4CzIPN, Et₃N | N-Boc-4-methoxyamphetamine | 56% | ucla.edu |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single pot. rsc.org While not always utilizing phenethylamine hydrochloride as a direct starting material, MCRs provide efficient pathways to synthesize complex scaffolds that incorporate the phenethylamine motif. For example, a three-component reaction involving 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide can selectively produce phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amines, 1,2-dihydro-isoquinolines, or 2H-isoindolines depending on the catalyst and reaction conditions. rsc.org The synthesis of the initial N-(2-(phenylethynyl)benzyl)amine structure, which contains a core phenethylamine-like framework, can proceed without any catalyst, showcasing the efficiency of the MCR approach. rsc.org This highlights the utility of MCRs in rapidly generating molecular diversity around a core structure related to phenethylamine.

Derivatization Strategies and Functional Group Transformations

Once the phenethylamine core is synthesized, its properties can be finely tuned through various derivatization reactions. These transformations typically target the primary amino group, allowing for the introduction of a wide range of substituents and functional groups.

N-Alkylation is a fundamental transformation for modifying the phenethylamine scaffold. A clean and highly efficient method for this purpose employs alcohols as the alkylating agents in a process known as "borrowing hydrogen" catalysis. bath.ac.uknih.gov This reaction is facilitated by an iridium catalyst that temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine to form an imine. researchgate.net The borrowed hydrogen is then returned by the catalyst to reduce the imine, yielding the N-alkylated product. bath.ac.ukresearchgate.net This method avoids the need for pre-activating the alcohol and generates water as the only byproduct.

Alternative strategies for N-alkylation, particularly in more complex molecular contexts, include established methods like the Buchwald-Hartwig amination, which is a powerful cross-coupling reaction for forming carbon-nitrogen bonds. nih.gov The choice of method often depends on the specific substrate and the desired regioselectivity, as competition between N- and O-alkylation can occur in molecules with available hydroxyl groups. nih.gov

The primary amine of the phenethylamine scaffold is a versatile handle for introducing other important functional groups, such as ureas and sulfonamides, which are prevalent in pharmacologically active compounds. researchgate.net

Urea (B33335) derivatives can be synthesized by reacting a phenethylamine with an isocyanate. nih.gov An alternative procedure involves the reaction of a phenethylamine with triphosgene (B27547) to generate an isocyanate in situ, which then reacts with another equivalent of the amine. nih.gov A more direct method uses reagents like N,N-dimethylcarbamoyl chloride in the presence of a base like triethylamine (B128534) (NEt₃) to form the corresponding N,N-dimethyl urea derivative. researchgate.net

Sulfonamide derivatives are typically prepared in a two-step sequence. First, a phenethylamine derivative (which may already be functionalized, for example, as a urea) undergoes sulfonyl chlorination using chlorosulfonic acid (HSO₃Cl). researchgate.net The resulting benzenesulfonyl chloride intermediate is then reacted with aqueous ammonia or a primary/secondary amine to furnish the desired sulfonamide. researchgate.net These transformations provide access to a diverse range of compounds with potential biological applications. researchgate.net

| Starting Phenethylamine | Reagent(s) | Functional Group Formed | Product Example | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxyphenethylamine | 1) (CH₃)₂NCOCl, NEt₃ | Urea | N'-(3,4-Dimethoxyphenethyl)-N,N-dimethylurea | researchgate.net |

| 2-Phenethylamine | 1) Triphosgene; 2) NaOH(aq) | Urea | 1,3-Bis(phenethyl)urea | nih.gov |

| N'-(3,4-Dimethoxyphenethyl)-N,N-dimethylurea | 1) HSO₃Cl; 2) NH₃(aq) | Sulfonamide | 2-(N,N-Dimethylcarbamoyl)-4,5-dimethoxybenzenesulfonamide | researchgate.net |

Exploration and Synthesis of Phenethylamine Prodrug Forms

The development of prodrugs for 2-phenylethylamine (PEA) is a significant area of research aimed at modifying its pharmacokinetic profile. A prodrug is an inactive compound that is converted into an active drug within the body. For PEA, this approach has been investigated to achieve sustained elevation of its levels in the brain. nih.gov

Several N-alkylated derivatives of PEA have been synthesized and evaluated as potential prodrugs. nih.gov Research has shown that compounds such as N,N-dipropargyl-2-phenylethylamine (DPGPEA), N-propargyl-2-phenylethylamine, N-(2-cyanoethyl)-2-phenylethylamine, and N-(3-chloropropyl)-2-phenylethylamine can produce increased and sustained levels of PEA in rat brains. nih.govnih.gov For instance, administration of DPGPEA resulted in marked and lasting elevations of PEA levels in the brain, liver, and blood. nih.gov Further in vivo studies demonstrated that DPGPEA is metabolized to N-propargyl-PEA, which also functions as a prodrug of phenethylamine. nih.gov These N-alkylation strategies represent a key method for creating amine prodrugs. nih.gov

The compound (2-Phenylethylamino)azanium;chloride, or Phenelzine (B1198762), is itself a hydrazine (B178648) derivative of phenethylamine. Its synthesis involves modifying the amino group of the original phenethylamine structure, a common strategy in medicinal chemistry to alter the parent molecule's properties. mdpi.comnih.gov

Optimization of Synthetic Reaction Conditions

The efficiency and yield of synthetic routes producing phenethylamine derivatives are highly dependent on the specific reaction conditions employed. Key factors that are often optimized include the molar ratio of reactants, the choice of solvent, and the acidity of the reaction medium.

Influence of Reactant Molar Ratios on Yield

The stoichiometry of reactants is a critical parameter that chemists adjust to maximize the formation of a desired product while minimizing side reactions. The reactant that is completely consumed in a reaction is known as the limiting reactant, as it determines the theoretical yield of the product. libretexts.org

In the synthesis of phenethylamine and its derivatives, controlling the molar ratios is essential for achieving high yields. A notable example is the synthesis of β-phenylethylamine via the catalytic reduction of benzyl cyanide. To minimize the formation of the secondary amine byproduct, a significant excess of ammonia is used. The recommended procedure specifies a molar ratio of ammonia to benzyl cyanide of at least 5:1. orgsyn.org This high ratio of the aminating agent ensures that the primary amine is the major product, leading to yields of 84–90%. orgsyn.org

Similarly, in the addition reaction of phenethylamine with methyl acrylate (B77674), the molar ratio influences the product distribution. Studies have utilized an excess of the acrylate reactant (e.g., 300-400 mol%) to drive the reaction towards the formation of the bis-adduct product. researchgate.net Adjusting these ratios is a fundamental strategy for controlling the reaction outcome and optimizing the yield of the specific target molecule. libretexts.org

Solvent and Acidity Effects on Reaction Efficiency

The choice of solvent and the control of acidity are paramount for optimizing reaction rates and yields in the synthesis of phenethylamine derivatives. The solvent can influence reactant solubility, stabilize transition states, and in some cases, act as a catalyst. researchgate.net

A systematic study of the reaction between phenethylamine and methyl acrylate demonstrated the profound effect of the solvent on reaction efficiency. researchgate.net The reaction rate was found to be significantly faster in polar protic solvents. For example, the reaction in methanol was substantially quicker than in less polar solvents like dioxane or dichloromethane. researchgate.net It was noted that the formation of the bis-addition product is strongly catalyzed by polar solvents, whereas mono-addition is the predominant outcome in less polar environments like toluene (B28343) or under solventless conditions. researchgate.net The dielectric constant of the solvent medium has been shown to be a critical factor influencing the properties and conformational behavior of phenylethylamines, with the effect being most pronounced at lower dielectric constants. nih.gov

The table below, derived from research on the reaction of phenethylamine with methyl acrylate, illustrates the impact of different solvents on reaction time. researchgate.net

| Solvent | Dielectric Constant | Reaction Time (Reflux) |

| Dichloromethane | 9.08 | 12 h |

| Chloroform | 4.81 | 51 h |

| Dioxane | 2.21 | 37 h |

| Methanol | 32.63 | 8 h |

Acidity also plays a crucial role. In many organic reactions, the solvent can have acidic or basic properties that influence the reaction mechanism. nist.gov For instance, the synthesis of phenethyl chloride from 2-phenylethanol (B73330) using concentrated hydrochloric acid demonstrates a reaction where acidity is key. sciencemadness.org The efficiency of such reactions depends on the ability of the acidic medium to protonate the alcohol, facilitating its conversion to the corresponding chloride.

Computational and Theoretical Investigations of Phenethylamine and Its Derivatives

Molecular Structure and Conformation Studies

The three-dimensional shape and conformational flexibility of phenethylamine (B48288) derivatives are critical determinants of their interaction with biological targets. Computational chemistry offers powerful tools to explore these aspects at a molecular level.

Ab Initio Calculations for Identifying Molecular Conformers

Ab initio quantum mechanical methods are employed to predict the stable conformations (conformers) of molecules from first principles, without reliance on experimental data. For phenethylamine, these calculations have been crucial in understanding its conformational landscape.

Researchers have utilized ab initio calculations to predict the existence of multiple stable conformers of phenethylamine. researchgate.net These calculations typically involve optimizing the geometry of the molecule to find the lowest energy arrangements of its atoms. The relative energies of these conformers determine their predicted population at a given temperature. Studies have shown that for 2-phenylethylamine, there are several low-energy conformers, which can be broadly categorized based on the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring. researchgate.netresearchgate.net

The two primary arrangements are the gauche (folded) and anti (extended) conformations of the alkylamine chain. researchgate.netnih.gov In the gauche conformers, the amino group is folded back towards the aromatic ring, an interaction that can be stabilized by a weak N-H···π bond. researchgate.netnih.gov The anti conformers feature an extended side chain. Further rotational isomers exist due to the rotation of the amino group itself. researchgate.netresearchgate.net

The reliability of these calculations is often benchmarked against experimental data, and methods like MP2/6-311++G(d,p) have proven effective in accurately predicting rotational constants for aromatic molecules like phenethylamine. researchgate.net The choice of basis set, such as Dunning's cc-pVTZ or Pople's 6-311+G(d,p), is a critical factor in the accuracy of these predictions. researchgate.net A systematic search, which involves rotating the molecule's dihedral angles, is often performed to ensure all possible low-energy conformations are identified. mdpi.com

Table 1: Predicted Low-Energy Conformers of 2-Phenylethylamine

| Conformer Type | Alkyl Chain Configuration | Relative Energy (Calculated) | Stabilizing Interactions |

|---|---|---|---|

| Gauche (I & II) | Folded | Lower | Potential N-H···π interaction |

Note: This table is a generalized representation based on findings for 2-phenylethylamine. The exact relative energies can vary depending on the level of theory and basis set used in the calculation.

Spectroscopic Probing of Phenethylamine Conformational Landscapes

Experimental spectroscopic techniques, when combined with theoretical calculations, provide a powerful approach to validate and refine the understanding of a molecule's conformational preferences.

Molecular beam Fourier transform microwave (MB-FTMW) spectroscopy has been instrumental in the experimental identification of different conformers of 2-phenylethylamine in the gas phase. researchgate.netresearchgate.netnih.gov This high-resolution technique allows for the precise determination of rotational constants, which are highly sensitive to the molecule's geometry. By comparing the experimentally measured rotational constants with those predicted by ab initio calculations, researchers can unambiguously identify the specific conformers present in the sample. nih.gov

Studies using MB-FTMW have confirmed the existence of both gauche and anti conformers of 2-phenylethylamine. researchgate.netnih.gov The two most stable conformers were identified as having a gauche disposition, stabilized by a weak interaction between the amino group and the aromatic ring. researchgate.netnih.gov Infrared spectroscopy, in conjunction with computational methods, has also been used to study the vibrational modes of different conformers, further confirming their structural assignments. acs.org The vibrational frequencies calculated for the optimized geometries of the conformers can be compared with experimental infrared spectra to provide a more complete picture of the molecule's structure and dynamics. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as a phenethylamine derivative, binds to a target protein. These methods are invaluable in drug discovery and for understanding the molecular basis of a compound's biological effects.

Protein-Ligand Interaction Analysis and Binding Site Characterization

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This analysis provides insights into the binding affinity and the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and aromatic interactions. nih.gov

For phenethylamine derivatives, docking studies have been used to investigate their interactions with various protein targets, including receptors and transporters in the central nervous system. nih.govwikipedia.orgbiomolther.org For example, the binding of phenethylamine derivatives to the 5-HT2A receptor has been studied to understand their structure-activity relationships. nih.gov Similarly, docking simulations have been employed to explore the binding of β-phenethylamine to DT-diaphorase, revealing key interactions with amino acid residues like tyrosine and the FAD cofactor. nih.gov

The possible interactions of β-phenethylamine within a binding site include aromatic and hydrophobic interactions from its phenyl ring, and the ability of its amine group to act as a hydrogen bond donor. nih.gov Docking studies on the human dopamine (B1211576) transporter (hDAT) have shown that phenethylamine derivatives can fit into a binding site formed by transmembrane helices, with the amine group forming hydrogen bonds with polar residues like aspartate. biomolther.org

Table 2: Key Interacting Residues for Phenethylamine Derivatives in Protein Binding Sites (Examples)

| Protein Target | Interacting Residues/Moieties | Type of Interaction |

|---|---|---|

| DT-Diaphorase | Tyrosine 126, Tyrosine 128, FAD-301 | Hydrogen Bonds, Weak Interactions |

| Human Dopamine Transporter (hDAT) | Aspartate 79, Phenylalanine 320 | Hydrogen Bonds |

Note: This table provides examples of interacting residues and is not exhaustive. The specific interactions depend on the particular phenethylamine derivative and the protein target.

Homology Modeling for Target Protein Structure Prediction

When the experimental three-dimensional structure of a target protein is not available, homology modeling (or comparative modeling) can be used to generate a theoretical model. scispace.comnumberanalytics.comnih.gov This technique relies on the principle that proteins with similar amino acid sequences are likely to have similar structures. numberanalytics.com The process involves using the known structure of a related protein (the template) to build a model of the target protein's structure. scispace.comnih.gov

Homology modeling is a crucial tool in drug discovery, as it provides a structural framework for performing docking studies and understanding protein-ligand interactions when an experimental structure is absent. scispace.comnumberanalytics.comnih.gov For instance, if the crystal structure of a specific receptor that binds phenethylamine derivatives is unknown, a homology model can be constructed based on the structure of a similar, well-characterized receptor. confex.com The quality of the resulting model is dependent on the degree of sequence identity between the target and the template, with higher identity leading to more reliable models. scispace.com The generated models are often refined using energy minimization and molecular dynamics simulations to produce a more realistic structure. scispace.com

Molecular Dynamics Simulations for Conformational Changes and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. scispace.com MD simulations provide detailed information about the conformational changes of both the ligand and the protein upon binding, as well as the stability of the protein-ligand complex over time.

In the context of phenethylamine derivatives, MD simulations can be used to refine the results of docking studies. While docking provides a static snapshot of the binding pose, MD simulations can reveal how the ligand and protein adapt to each other's presence. scispace.com These simulations can help to assess the stability of the predicted binding mode and identify key interactions that are maintained throughout the simulation. Furthermore, MD simulations can be used to study larger-scale conformational changes in the target protein that may be induced by ligand binding.

Ligand-Based Computational Approaches

Ligand-based computational methods are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. By analyzing a series of active compounds, these methods can identify the key chemical features responsible for their pharmacological effects.

Pharmacophore modeling is a powerful technique used to distill the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. youtube.comyoutube.com

For phenethylamine derivatives, pharmacophore models can elucidate the critical structural motifs for activity at various receptors. For instance, a ligand-based pharmacophore model for eosinophil peroxidase (EPO) inhibitors was developed and used to screen large molecular databases, leading to the identification of potent 2-(phenyl)amino-aceto-hydrazide inhibitors. nih.gov This demonstrates the utility of pharmacophore models in identifying novel compounds with desired biological activity. nih.govnih.gov

A typical pharmacophore model for a phenethylamine derivative might include features such as an aromatic ring, a hydrophobic group, and a positively ionizable amine group, all positioned at specific distances from each other. The generation of such a model allows for the virtual screening of compound libraries to identify new molecules that fit the model and are therefore likely to be active. youtube.com

Interactive Table: Common Pharmacophore Features for Phenethylamine Derivatives

| Feature ID | Feature Type | Description | Importance |

| ARO-1 | Aromatic Ring | The phenyl group common to phenethylamines. | Essential for core scaffold recognition. |

| HYD-1 | Hydrophobic | Can be part of the aromatic ring or a substituent. | Contributes to binding affinity. |

| PI-1 | Positively Ionizable | The amine group, which is typically protonated at physiological pH. | Crucial for interaction with acidic residues in the binding site. |

| HBD-1 | Hydrogen Bond Donor | The amine group can act as a hydrogen bond donor. | Forms key interactions with the target protein. |

| HBA-1 | Hydrogen Bond Acceptor | Substituents on the phenyl ring or side chain may act as acceptors. | Can enhance binding specificity and affinity. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By quantifying structural properties (descriptors) and correlating them with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.govnih.gov

In the context of phenethylamine derivatives, QSAR studies have been instrumental in understanding the impact of various substitutions on their activity. For example, a QSAR study on bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors revealed that descriptors related to hydrogen bond donors, polarizability, surface tension, and torsion energy are significantly correlated with their biological activity. mdpi.com Such models provide a quantitative framework for designing more potent inhibitors. mdpi.com

A general QSAR model for a series of phenethylamine analogs might take the form of a linear equation, where the biological activity (e.g., LogIC50) is a function of various calculated molecular descriptors. The statistical quality of the model is assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govmdpi.com

Interactive Table: Example QSAR Model for a Hypothetical Series of Phenethylamine Derivatives

| Model ID | Equation | r² | q² | F-test |

| QSAR-PEA-01 | LogIC50 = 0.85LogP - 0.23TPSA + 1.54HBD_count + 2.1 | 0.88 | 0.75 | 112.5 |

| QSAR-PEA-02 | pIC50 = -0.5MW + 0.9Aromatic_Rings + 0.65Rotatable_Bonds - 3.4 | 0.82 | 0.71 | 98.2 |

Note: This table is illustrative and does not represent actual experimental data for (2-Phenylethylamino)azanium;chloride.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy of a ligand to its target protein. nih.govfrontiersin.org This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity compared to simpler scoring functions used in molecular docking. researchgate.netrsc.org

Interactive Table: Illustrative MM/GBSA Binding Free Energy Calculation

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy (ΔE_vdW) | -45.8 | Favorable |

| Electrostatic Energy (ΔE_elec) | -22.5 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +35.2 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 | Favorable |

| Binding Free Energy (ΔG_bind) | -37.2 | Overall Favorable |

Note: This table is a hypothetical example to illustrate the components of an MM/GBSA calculation and does not represent actual data for (2-Phenylethylamino)azanium;chloride.

Biochemical Pathways and Enzymatic Transformations in in Vitro Systems

Enzymatic Synthesis of Phenethylamine (B48288) from Natural Precursors

The primary route for the biological synthesis of phenethylamine is the decarboxylation of the essential amino acid L-phenylalanine. This reaction is catalyzed by a specific class of enzymes known as aromatic L-amino acid decarboxylases.

Role of Aromatic L-Amino Acid Decarboxylases (AADC) in Phenethylamine Production

Aromatic L-amino acid decarboxylases (AADC) are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes responsible for the synthesis of various monoamines, including phenethylamine. researchgate.net These enzymes are found across all domains of life and play a vital role in producing neurotransmitters and alkaloids in higher organisms. nih.gov In mammals, phenethylamine is produced from L-phenylalanine through enzymatic decarboxylation by AADC. wikipedia.org This process involves the removal of the carboxyl group from phenylalanine, yielding phenethylamine. researchgate.net The decarboxylation of phenylalanine by AADC is considered the rate-limiting step in the synthesis of phenethylamine. nih.gov This enzymatic reaction is not only fundamental in neurobiology but is also utilized in biotechnology for the production of biogenic amines. For instance, studies have demonstrated the use of AADC from Bacillus atrophaeus for the preparative-scale decarboxylation of L-phenylalanine to produce 2-phenylethylamine. nih.gov Similarly, in plants like the tomato (Solanum lycopersicum), AADCs are responsible for the first step in a pathway that produces flavor volatiles by converting phenylalanine to phenethylamine. pnas.org

Phenylalanine as a Physiological Precursor in Biological Systems

Phenylalanine is an essential amino acid that serves as a precursor for a multitude of compounds. wikipedia.org In mammals, it is not synthesized de novo and must be obtained from dietary sources. wikipedia.org Its conversion to phenethylamine via AADC is a key step in the biosynthesis of this trace amine. wikipedia.orgnih.gov This pathway is significant in the central nervous system, where phenethylamine acts as a neuromodulator. iiarjournals.org In plants, phenylalanine is the starting compound for the synthesis of various secondary metabolites, including flavor compounds. pnas.orgwikipedia.org For example, in tomato fruit, phenylalanine is decarboxylated to phenethylamine as the initial step in the formation of the volatile compounds 2-phenylacetaldehyde and 2-phenylethanol (B73330). pnas.orgresearchgate.net

Subsequent Enzymatic Conversions of Phenethylamine

Once synthesized, phenethylamine undergoes further enzymatic transformations, leading to a variety of metabolites. These downstream pathways are critical for its degradation and for the production of other biologically active molecules.

Amine Oxidase, Dehydrogenase, and Transaminase Activities in Downstream Metabolism

The primary route for phenethylamine metabolism involves oxidative deamination catalyzed by monoamine oxidase (MAO), specifically MAO-B, which converts it to phenylacetaldehyde (B1677652). wikipedia.orgnih.govresearchgate.net This intermediate is then further oxidized to phenylacetic acid, a major metabolite. wikipedia.orgiiarjournals.org This latter step is predominantly carried out by aldehyde dehydrogenase. iiarjournals.orgnih.gov Aldehyde oxidase also contributes to this conversion, though to a lesser extent, while xanthine (B1682287) oxidase appears to have no significant role. nih.gov In some organisms, such as Escherichia coli, phenethylamine catabolism involves an inducible amine oxidase that forms phenylacetaldehyde, which is then oxidized to phenylacetic acid by an inducible NAD+-dependent dehydrogenase. nih.gov Transaminases have also been identified that are active towards phenylethylamine derivatives, indicating another potential route for its metabolism. nih.gov

Pathways to Derived Volatile Compounds (e.g., 2-phenylacetaldehyde, 2-phenylethanol)

The conversion of phenethylamine is a key pathway for the production of important aroma compounds in plants and microbes. Following the initial synthesis of phenethylamine from phenylalanine, it is converted to 2-phenylacetaldehyde by the action of enzymes such as amine oxidases. pnas.org This intermediate, phenylacetaldehyde, can then be metabolized through two primary routes. It can be oxidized to phenylacetic acid, as described previously. iiarjournals.orgnih.gov Alternatively, it can be reduced to 2-phenylethanol. pnas.orgnih.gov This reduction is catalyzed by enzymes like phenylacetaldehyde reductase. pnas.org In studies using guinea pig liver slices, phenylacetic acid was the major metabolite of phenethylamine, with smaller amounts of 2-phenylethanol also being formed. iiarjournals.orgnih.gov The formation of these volatile compounds is particularly important in determining the flavor and aroma profiles of fruits and fermented foods. pnas.org

Table 2: Summary of Enzymatic Conversions of Phenethylamine

| Starting Compound | Enzyme(s) | Product(s) | Biological Context |

|---|---|---|---|

| L-Phenylalanine | Aromatic L-Amino Acid Decarboxylase (AADC) | Phenethylamine | Mammalian brain, Plants (Tomato), Bacteria nih.govwikipedia.orgpnas.org |

| Phenethylamine | Monoamine Oxidase (MAO-B), Amine Oxidase | Phenylacetaldehyde | Mammalian brain, E. coli, Plants pnas.orgnih.govnih.gov |

| Phenylacetaldehyde | Aldehyde Dehydrogenase, Aldehyde Oxidase | Phenylacetic Acid | Mammalian liver, E. coli iiarjournals.orgnih.govnih.gov |

| Phenylacetaldehyde | Phenylacetaldehyde Reductase | 2-Phenylethanol | Plants (Tomato), Mammalian liver pnas.orgnih.gov |

Comparative Analysis of Enzymatic and Organic Chemical Syntheses

The synthesis of phenelzine (B1198762) and related phenethylamine compounds can be achieved through both traditional organic chemistry and biocatalytic methods. These approaches often differ significantly in their efficiency, stereoselectivity, and environmental impact.

Stereospecificity and Yield Discrepancies between Biochemical and Chemical Routes

Chemical synthesis of chiral compounds like phenethylamines can be challenging, often resulting in racemic mixtures that require tedious and low-yielding resolution steps to isolate the desired stereoisomer. nih.gov In contrast, biocatalytic methods using enzymes offer superior stereoselectivity. nih.gov Enzymes, due to their specific three-dimensional active sites, can produce a single desired stereoisomer with high purity, often exceeding 99%. nih.gov

For instance, the enzymatic synthesis of phenylpropanolamines, which are structurally related to phenethylamines, has demonstrated the ability to produce all four possible stereoisomers with excellent enantio- and diastereoselectivity. nih.gov This level of precision is difficult to achieve through conventional chemical synthesis. Furthermore, multi-enzymatic cascade reactions can be designed to produce the final product in high yields, with some processes reporting analytical yields of up to 95%. nih.gov The development of such enzymatic routes can significantly shorten multi-step syntheses by performing reactions that are not feasible with classical chemical methods. nih.gov

Table 1: Comparison of Synthetic Routes for Chiral Amines

| Feature | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Stereoselectivity | Often low, produces racemic mixtures | High, produces specific stereoisomers (>99%) |

| Yield | Can be low due to multiple steps and purification | Can be high, with some processes up to 95% |

| Reaction Conditions | Often harsh (high temp/pressure, toxic reagents) | Mild (physiological temp/pressure) |

| Byproducts | Can generate significant waste | Minimal, biodegradable byproducts |

Enzymatic Biocatalysis for Selective Transformations

Enzymatic biocatalysis is a powerful tool for the selective transformation of phenethylamines and their precursors. nih.gov Enzymes like transaminases, lipases, and oxidoreductases can be employed to perform specific chemical modifications with high precision. nih.govnih.gov

One notable enzymatic transformation involving phenelzine is its N-methylation by methyltransferases. nih.gov Studies have shown that phenelzine can be methylated at its terminal nitrogen by enzymes from bovine adrenal and rat tissues, using S-adenosylmethionine as the methyl group donor. nih.gov This enzymatic methylation is highly specific and produces N-methylphenelzine. nih.gov The affinity of phenelzine for the methyltransferase is quite high, indicating an efficient catalytic process. nih.gov

Furthermore, the use of engineered enzymes in biocatalytic cascades has enabled the synthesis of complex molecules with high efficiency. nih.gov For example, carboxylic acid reductases have been utilized to catalyze amide bond formations, a key step in the synthesis of many pharmaceutical compounds. nih.gov The continuous development and optimization of enzymes through protein engineering are expanding the scope of biocatalysis for the synthesis of a wide range of chemicals, including phenethylamines. nih.gov

In Vitro Investigations of Protein Modification by Phenethylamines

Recent research has shed light on the ability of phenethylamines, including phenelzine, to covalently modify proteins in vitro. This modification can have significant implications for cellular function and signaling.

Evidence for Covalent Transamidation to Glial Proteins

There is emerging evidence for the covalent modification of glial proteins by phenethylamines through a process called transamidation. nih.govbiorxiv.org This post-translational modification is hypothesized to be mediated by transglutaminase enzymes, which catalyze the attachment of the amine terminus of phenethylamines to glutamine residues on target proteins. nih.govbiorxiv.org

In vitro studies using a model phenethylamine in primary human astrocyte cell cultures have provided preliminary evidence for this "phenethylaminylation" of a diverse array of glial proteins. nih.govbiorxiv.org These findings suggest that phenethylamines may contribute to long-term changes in cellular states by covalently altering protein structure and function. nih.govbiorxiv.org The covalent nature of this modification implies a lasting effect, which is an active area of research. nih.govbiorxiv.org

Table 2: Potential Protein Targets of Phenethylaminylation in Glial Cells

| Protein Category | Examples | Putative Function |

|---|---|---|

| Cytoskeletal Proteins | Tubulin, Actin | Cell structure, transport |

| Chaperone Proteins | Heat shock proteins | Protein folding, stability |

| Enzymes | Metabolic enzymes | Catalysis of biochemical reactions |

| Extracellular Matrix Proteins | Fibronectin | Cell adhesion, signaling |

This table is based on preliminary findings and further research is needed for confirmation. researchgate.net

Mechanistic Studies of Protein Adduction Pathways

The mechanism by which phenelzine and other hydrazine-containing drugs form adducts with proteins is an area of active investigation. The reactive hydrazine (B178648) group of phenelzine is key to its ability to covalently modify proteins. nih.govacs.org

Studies using chemical probes based on the structure of phenelzine have been instrumental in identifying protein targets and elucidating the mechanisms of adduction. nih.gov These probes have been shown to covalently modify proteins in vivo and in vitro, allowing for the identification of specific protein targets. nih.gov For example, phenelzine has been shown to form adducts with flavoenzymes like monoamine oxidase A and B (MAO-A and MAO-B). nih.govacs.org The reaction involves the formation of a covalent bond between the drug and the flavin adenine (B156593) dinucleotide (FAD) cofactor of these enzymes. acs.orgfrontiersin.org

Furthermore, research on other hydrazine-containing drugs has shown that they can trap reactive aldehydes by forming stable adducts, a mechanism that may also be relevant for phenelzine. researchgate.net The formation of drug-protein adducts can lead to alterations in protein function and is a key mechanism behind both the therapeutic effects and potential toxicities of many drugs. researchgate.net The continued use of advanced techniques like mass spectrometry is crucial for characterizing these adducts and understanding the complex pathways of protein modification by phenelzine. researchgate.netvu.nl

Applications of Phenethylamine Derivatives in Materials Science and Polymer Chemistry

Precursor Role in Polymer Synthesis

The utility of phenethylamine (B48288) derivatives as precursors in polymer synthesis is a well-established area of research. Their reactive amine group facilitates their integration into polymer backbones through various polymerization techniques.

Phenethylamine derivatives are instrumental in the synthesis of N-substituted maleimide (B117702) monomers. These monomers are valuable in the production of high-performance polymers known as polyimides. The synthesis typically involves the reaction of a phenethylamine derivative with maleic anhydride (B1165640), followed by a cyclization/dehydration step to form the maleimide ring. The resulting N-phenylethylmaleimide monomers can then undergo polymerization to yield polymers with desirable thermal and mechanical properties.

For instance, the reaction of 2-phenylethylamine with maleic anhydride yields N-(2-phenylethyl)maleimide. This monomer can be polymerized through free-radical or anionic polymerization methods to produce poly(N-phenylethylmaleimide). The properties of the final polymer can be tailored by introducing different substituents on the phenyl ring of the initial phenethylamine derivative.

Table 1: Examples of Phenethylamine-Derived Maleimide Monomers

| Phenethylamine Derivative | Resulting Maleimide Monomer | Potential Polymer Properties |

| 2-Phenylethylamine | N-(2-phenylethyl)maleimide | High thermal stability |

| 4-Methoxy-2-phenylethylamine | N-(4-methoxy-2-phenylethyl)maleimide | Modified solubility and optical properties |

| 3,4-Dimethoxy-2-phenylethylamine | N-(3,4-dimethoxy-2-phenylethyl)maleimide | Enhanced processability |

Phenethylamine derivatives also find application in direct polycondensation reactions to form polyamides and other related polymers. In these reactions, the amine functionality of the phenethylamine derivative reacts with a dicarboxylic acid or its derivative to form an amide linkage, leading to the growth of a polymer chain.

The incorporation of the phenylethyl group into the polymer backbone can impart specific characteristics such as increased hydrophobicity, improved solubility in organic solvents, and altered thermal behavior. The presence of the bulky phenyl group can also influence the polymer's morphology and chain packing.

Integration into Advanced Functional Materials

Beyond their role as polymer precursors, phenethylamine derivatives are integrated into advanced functional materials to enhance their performance, particularly in the field of optoelectronics.

Hybrid organic-inorganic perovskites have garnered significant attention for their exceptional performance in solar cells and light-emitting diodes (LEDs). Phenethylamine derivatives, such as phenethylammonium iodide (PEAI), are widely used as organic additives or as the primary organic cation in the formulation of these perovskite materials.

In perovskite solar cells, the incorporation of phenethylammonium cations can lead to the formation of 2D/3D perovskite structures. These layered structures have been shown to improve the stability and efficiency of the devices. The bulky phenethylammonium cations can passivate the surface of the 3D perovskite, reducing defects and non-radiative recombination, which are detrimental to device performance. This passivation effect leads to higher open-circuit voltages and fill factors in the solar cells.

The interaction between the precursor materials and the amine group of phenethylamine derivatives is a critical factor in controlling the crystallization process and final properties of the material. In the context of hybrid perovskites, the binding of the phenethylammonium cation to the inorganic framework influences the crystal growth, orientation, and electronic properties of the perovskite film.

By carefully selecting the phenethylamine derivative and controlling the processing conditions, it is possible to tune the precursor-amine interactions to achieve desired material characteristics. For example, modifying the length of the alkyl chain or introducing functional groups on the phenyl ring of the phenethylamine derivative can alter the interlayer spacing in 2D perovskites, thereby tuning their optical and electronic properties. This level of control is essential for optimizing the performance of perovskite-based optoelectronic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Phenylethylamino)azanium;chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally related guanidine derivatives (e.g., N'-(4-aminophenyl)carbamimidoyl derivatives) typically employs condensation reactions, nucleophilic substitution, or acid-base neutralization . For (2-Phenylethylamino)azanium;chloride, acid-base neutralization between 2-phenylethylamine and hydrochloric acid is a plausible route. Reaction conditions (e.g., stoichiometry, solvent polarity, temperature) critically impact purity and yield. For example, anhydrous conditions minimize hydrolysis, while controlled HCl addition prevents over-acidification. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluents) enhances purity. Yield optimization may require iterative adjustments to molar ratios (1:1.2 amine:HCl) and cooling rates during crystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of (2-Phenylethylamino)azanium;chloride?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, NH₃⁺ protons at δ 8.0–9.0 ppm) and carbon signals (quaternary carbons vs. CH₂/CH₃ groups) .

- FT-IR : Identify N–H stretches (3200–3500 cm⁻¹ for NH₃⁺) and C–Cl vibrations (600–800 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks. For example, NH₃⁺ groups often form chloride ion interactions (N–H···Cl, ~3.2 Å), stabilizing the crystal lattice .

Q. How does the compound's amine functionality contribute to its solubility and stability under varying pH conditions?

- Methodological Answer : The primary amine group in (2-Phenylethylamino)azanium;chloride confers pH-dependent solubility. In acidic conditions (pH < 3), the NH₃⁺ group enhances water solubility due to ionic interactions. In neutral/basic conditions, deprotonation reduces solubility, necessitating polar aprotic solvents (e.g., DMSO). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Amine oxidation can be mitigated by inert atmosphere storage (N₂ or Ar) .

Advanced Research Questions

Q. What computational models are suitable for predicting the intermolecular interactions of (2-Phenylethylamino)azanium;chloride in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electrostatic potentials, highlighting nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., antimicrobial enzymes). For example, the NH₃⁺ group may interact with negatively charged residues (e.g., Asp/Glu) via salt bridges, while the phenyl group engages in π-π stacking .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across different studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., MIC vs. IC50 protocols) or structural analogs being misattributed. To address this:

- Standardize Assays : Use CLSI/MTT protocols with consistent cell lines (e.g., HeLa for anticancer, E. coli ATCC 25922 for antimicrobial) .

- Structural Verification : Confirm compound identity via HRMS and XRD to rule out impurities .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, isolating variables like solvent (DMSO vs. saline) or exposure time .

Q. What strategies are recommended for optimizing the compound's bioactivity through targeted structural modifications?

- Methodological Answer :

- Functional Group Tuning : Replace the phenyl group with electron-withdrawing substituents (e.g., –NO₂, –Cl) to enhance electrophilicity and antimicrobial potency .

- Salt Formation : Exchange chloride for bulkier counterions (e.g., tosylate) to modulate solubility and membrane permeability .

- Prodrug Design : Acetylate the NH₃⁺ group to improve oral bioavailability, with enzymatic cleavage in vivo .

Data Presentation and Critical Analysis

- Conflict Resolution : When crystallographic data (e.g., bond lengths) conflict with DFT predictions, cross-validate using spectroscopic data (e.g., NMR coupling constants) and energy minimization software (Gaussian) .

- Statistical Rigor : Report mean ± SD for triplicate experiments and use Tukey’s HSD test for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.